molecular formula C9H9BrO B12434095 (2e)-3-(3-Bromophenyl)prop-2-en-1-ol

(2e)-3-(3-Bromophenyl)prop-2-en-1-ol

Cat. No.: B12434095
M. Wt: 213.07 g/mol
InChI Key: FSYTZONKJWJPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2e)-3-(3-Bromophenyl)prop-2-en-1-ol: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2e)-3-(3-Bromophenyl)prop-2-en-1-ol typically involves the reaction of 3-bromobenzaldehyde with propargyl alcohol under specific conditions. The reaction is catalyzed by a base, such as potassium carbonate, and proceeds through a nucleophilic addition mechanism. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2e)-3-(3-Bromophenyl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed:

    Oxidation: 3-(3-Bromophenyl)prop-2-enal or 3-(3-Bromophenyl)prop-2-enoic acid.

    Reduction: 3-(3-Bromophenyl)propan-1-ol or 3-(3-Bromophenyl)propane.

    Substitution: 3-(3-Methoxyphenyl)prop-2-en-1-ol or other substituted derivatives.

Scientific Research Applications

Chemistry: (2e)-3-(3-Bromophenyl)prop-2-en-1-ol is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving brominated aromatic compounds. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential drug candidates. The bromophenyl group can enhance the biological activity and selectivity of pharmaceutical compounds, making this compound a valuable building block in drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of (2e)-3-(3-Bromophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. The propenol group can undergo nucleophilic or electrophilic reactions, modulating the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    (2e)-3-(4-Bromophenyl)prop-2-en-1-ol: Similar structure but with the bromine atom at the para position.

    (2e)-3-(3-Chlorophenyl)prop-2-en-1-ol: Chlorine atom instead of bromine.

    (2e)-3-(3-Fluorophenyl)prop-2-en-1-ol: Fluorine atom instead of bromine.

Uniqueness: (2e)-3-(3-Bromophenyl)prop-2-en-1-ol is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interaction with molecular targets. The bromine atom’s size and electronegativity can enhance the compound’s binding affinity and selectivity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

3-(3-bromophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2

InChI Key

FSYTZONKJWJPPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.